molecular formula C17H20ClN5O B5313193 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole

4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole

Cat. No. B5313193
M. Wt: 345.8 g/mol
InChI Key: VTXHDTZVARGJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indazole and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole is mainly through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. This inhibition leads to an increase in dopamine levels, which can be beneficial in the treatment of neurological disorders such as schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole are diverse and depend on the specific application. In cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole in lab experiments include its diverse applications, potential therapeutic benefits, and ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Investigation of its potential applications in other diseases such as diabetes and cardiovascular disease.
3. Development of more efficient and cost-effective synthesis methods.
4. Study of its potential as a diagnostic tool for certain diseases.
5. Investigation of its potential as a drug delivery system for other compounds.
In conclusion, 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole is a promising compound that has shown potential in various scientific research applications. Its diverse applications and potential therapeutic benefits make it a valuable compound for further study. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis method of 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole involves the reaction of 4-chloro-1-methyl-1H-indazole-3-carboxylic acid with 2-(2-chloroethyl)morpholine and 1H-imidazole-1-ethanol. The reaction is carried out in the presence of a base and a coupling agent. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The scientific research application of 4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole is diverse and promising. This compound has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

4-[2-[2-(4-chloro-1-methylindazol-3-yl)imidazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-21-14-4-2-3-13(18)15(14)16(20-21)17-19-5-6-23(17)8-7-22-9-11-24-12-10-22/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHDTZVARGJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)C3=NC=CN3CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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